REACTION_CXSMILES
|
O.O.O.O.O.O.[NH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Cl.Cl[C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16].[OH-].[Na+]>CO.O>[N:7]1([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5.6,9.10|
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Name
|
|
Quantity
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163 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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100 g
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Type
|
reactant
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Smiles
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ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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230 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
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O.O.O.O.O.O.N1CCNCC1
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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250 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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while stirring, during which the pH
|
Type
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CUSTOM
|
Details
|
About 700 ml are then stripped off on a rotary evaporator
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Type
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EXTRACTION
|
Details
|
extracted twice with 200 ml of toluene each time
|
Type
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TEMPERATURE
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Details
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The aqueous phase is cooled
|
Type
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EXTRACTION
|
Details
|
The oil which separates out is extracted several times with toluene
|
Type
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DRY_WITH_MATERIAL
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Details
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the extract is dried over K2CO3
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C(=O)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |